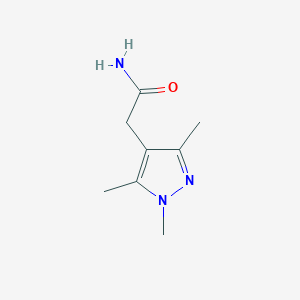
4-(アセチルアミノ)メチル-1,3,5-トリメチル-1H-ピラゾール
説明
Molecular Structure Analysis
The molecular structure of “2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide” is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with three methyl groups and an acetamide group .
科学的研究の応用
抗リーシュマニア活性と抗マラリア活性
ピラゾール誘導体、特に4-(アセチルアミノ)メチル-1,3,5-トリメチル-1H-ピラゾールは、リーシュマニア症やマラリアなどの熱帯病の治療における潜在的な可能性について研究されています。 これらの化合物は、リーシュマニア種およびプラスモジウム・ベルゲイの増殖を阻害する有望な結果を示しており、一部の誘導体は顕著な抑制率を示しています .
分子ドッキング研究
この化合物の構造は、生物学的標的との相互作用を予測するために、分子ドッキング研究で使用することができます。 これは、化合物の有効性と潜在的な副作用を理解するのに役立つため、新薬開発において非常に重要です .
ピラゾール誘導体の合成
4-(アセチルアミノ)メチル-1,3,5-トリメチル-1H-ピラゾール:は、様々なピラゾール誘導体の合成における重要な中間体として機能します。 これらの誘導体は、マイクロ波照射などの様々な技術を用いて合成され、医薬品化学において幅広い用途を持っています .
遷移金属化学における分析試薬
ピラゾール系化合物は、遷移金属化学において分析試薬として使用されます。 これらは、金属との錯形成に使用され、金属イオンと配位する能力により、重要な配位子として役立ちます .
フォトルミネッセンス材料
これらの化合物は優れた蛍光特性を有しており、フォトルミネッセンス材料として使用するために適しています。 これらは、熱安定性と耐洗浄性により、有機非線形光学材料および光屈折材料の開発に使用されています .
燃料への抗酸化添加剤
ピラゾール誘導体の抗酸化特性は、燃料への添加剤として有益です。 これらは、エンジンの性能を阻害するガムやその他の堆積物の形成につながる酸化を防止するのに役立ちます .
作用機序
Target of Action
The primary targets of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into the active site of the target, in this case, the LmPTR1 pocket . The fitting pattern of the compound in the active site is characterized by a lower binding free energy, which justifies its potent in vitro antipromastigote activity .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of leishmania aethiopica and plasmodium berghei . By interacting with these organisms, the compound disrupts their normal functioning, leading to their eventual death .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the action of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria in the affected individuals .
生化学分析
Biochemical Properties
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide and acetylcholinesterase can influence the enzyme’s activity, potentially leading to changes in neurotransmission and nervous system function.
Cellular Effects
The effects of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide on various cell types and cellular processes are diverse. This compound has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, leading to alterations in cholinergic signaling . Additionally, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide may influence oxidative stress levels within cells, affecting the balance of reactive oxygen species and antioxidant defenses .
Molecular Mechanism
At the molecular level, 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide exerts its effects through specific binding interactions with biomolecules. The compound’s pyrazole ring structure allows it to fit into the active sites of enzymes such as acetylcholinesterase, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression and subsequent cellular responses. The precise binding interactions and the resulting biochemical changes are critical for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can lead to sustained changes in cellular processes, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide in animal models are dose-dependent. Different dosages can result in varying degrees of biological activity, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing any harmful outcomes. Studies in animal models help establish dosage thresholds and identify any potential side effects associated with high doses of the compound.
Metabolic Pathways
2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is involved in specific metabolic pathways that determine its fate within the body. The compound interacts with various enzymes and cofactors that facilitate its metabolism and clearance . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs. Additionally, the effects of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide on metabolic flux and metabolite levels provide insights into its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide within cells and tissues are influenced by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The ability of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide to reach its target sites is essential for its biological activity and therapeutic potential. Studies on the compound’s transport mechanisms help elucidate its distribution patterns and potential effects on tissue function.
Subcellular Localization
The subcellular localization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a key factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide provides insights into its role in cellular processes and its potential as a therapeutic agent.
特性
IUPAC Name |
2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-5-7(4-8(9)12)6(2)11(3)10-5/h4H2,1-3H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSGNNVZAVLVHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1017502-16-7 | |
| Record name | 2-(trimethyl-1H-pyrazol-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)
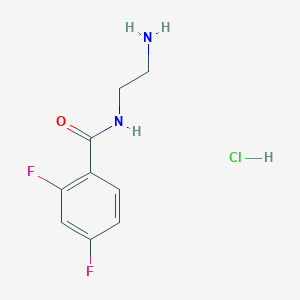
![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)

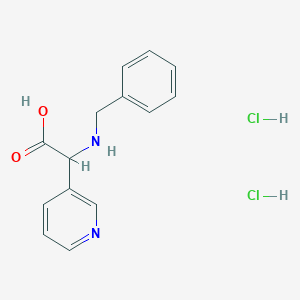

![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)



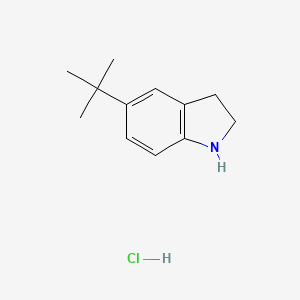
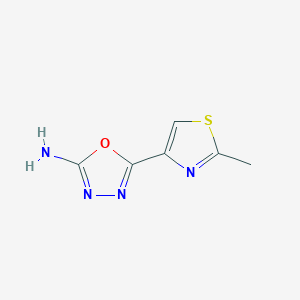
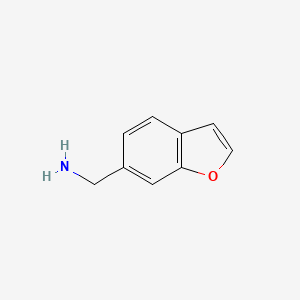
![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)